molecular formula C6H11NO3 B3322687 Methyl 3-(methylamino)oxetane-3-carboxylate CAS No. 1512194-82-9

Methyl 3-(methylamino)oxetane-3-carboxylate

Cat. No. B3322687
CAS RN: 1512194-82-9
M. Wt: 145.16
InChI Key: AMUNNJCJCKXQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(methylamino)oxetane-3-carboxylate” is a chemical compound with the IUPAC name “methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride”. It has a molecular weight of 181.62 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of oxetane derivatives, such as “Methyl 3-(methylamino)oxetane-3-carboxylate”, has been explored in various studies . One method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process requires moderate heating due to the activation energy involved .


Molecular Structure Analysis

The InChI code for “Methyl 3-(methylamino)oxetane-3-carboxylate” is 1S/C6H11NO3.ClH/c1-7-6 (3-10-4-6)5 (8)9-2;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-(methylamino)oxetane-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 181.62 .

Scientific Research Applications

Synthesis of Functional Poly (ε-caprolactone)

Methyl 3-(methylamino)oxetane-3-carboxylate can be used as a monomer for the synthesis of functional poly (ε-caprolactone) containing pendant pyridyl disulphide groups .

Formation of Oxetane Motif

The compound can be used in the formation of the oxetane motif through epoxide opening with Trimethyloxosulfonium Ylide . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .

Generation of 2-Hydroxymethyloxetane Motif

The 2-hydroxymethyloxetane motif can be formed in good yield following acetal deprotection . This motif is useful in various chemical reactions and syntheses .

Formation of Vinyl Derivatives

Vinyl derivatives can be successfully formed from the compound and can undergo bromination with Br2 or epoxidation with m-CPBA .

Formation of Chiral Oxetanes

Enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . This is particularly useful in the synthesis of chiral compounds .

Formation of Chiral Tetrahydrofurans (THFs)

Chiral tetrahydrofurans (THFs) can be formed by treating chiral oxetanes with dimethylsulfoxonium methylides . This is another important application in the synthesis of chiral compounds .

Generation of Spirocyclic Azetidine-Oxetane

The compound can be used in the generation of a spirocyclic azetidine-oxetane . This is a significant application in the synthesis of complex cyclic compounds .

Formation of 2,2-Disubstituted Oxetane

The compound can be used in the formation of a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt . This results in the formation of an ylide, which undergoes proton transfer and cyclization .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3-(methylamino)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUNNJCJCKXQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(methylamino)oxetane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(methylamino)oxetane-3-carboxylate
Reactant of Route 3
Methyl 3-(methylamino)oxetane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(methylamino)oxetane-3-carboxylate
Reactant of Route 5
Methyl 3-(methylamino)oxetane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(methylamino)oxetane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.